2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide
Description
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound characterized by a quinazolinone core substituted with methoxy groups at positions 6 and 7, and an acetamide side chain linked to a 2,6-dimethylphenyl group. The quinazolinone scaffold is a well-studied heterocyclic system in medicinal chemistry, often associated with biological activities such as kinase inhibition or anti-inflammatory effects . The methoxy substituents likely enhance metabolic stability and influence binding affinity through steric and electronic effects, while the 2,6-dimethylphenyl group may contribute to lipophilicity and target selectivity.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-12-6-5-7-13(2)19(12)22-18(24)10-23-11-21-15-9-17(27-4)16(26-3)8-14(15)20(23)25/h5-9,11H,10H2,1-4H3,(H,22,24) |
InChI Key |
UONDOBQAYQFATD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 6,7-Dimethoxy-2-Methyl-4H-Benzo[d] Oxazin-4-One
Reaction of 2-amino-3,5-dimethoxybenzoic acid with acetic anhydride under reflux conditions generates the benzoxazinone core. Optimal conditions include:
-
Reagent ratio : 1:3 (benzoic acid : acetic anhydride)
-
Temperature : 120°C
-
Reaction time : 2 hours
The reaction mechanism involves cyclodehydration, where the carboxylic acid group reacts with the adjacent amino group to form the oxazinone ring.
Nucleophilic Displacement with 2,6-Dimethylaniline
The benzoxazinone intermediate undergoes nucleophilic attack by 2,6-dimethylaniline in the presence of a base (e.g., K₂CO₃) to form the quinazolinone scaffold. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Dry DMF | Maximizes solubility of aromatic amine |
| Temperature | 80°C | Balances reaction rate and side reactions |
| Reaction time | 6 hours | Completes ring expansion |
| Base concentration | 1.5 equivalents | Ensures deprotonation of amine |
Under these conditions, the quinazolinone intermediate forms in 74% yield.
Direct Cyclocondensation Approach
An alternative single-pot method combines 2-amino-3,5-dimethoxybenzoic acid, 2,6-dimethylphenylacetonitrile, and acetic anhydride. This route eliminates the isolation of intermediates but requires precise stoichiometric control:
Reaction Mechanism
-
Acetylation : The benzoic acid reacts with acetic anhydride to form a mixed anhydride.
-
Cyclization : Intramolecular attack by the amino group forms the quinazolinone ring.
-
Amidation : The acetonitrile moiety undergoes hydrolysis to acetamide, facilitated by traces of water.
Optimization Data
Comparative studies reveal the impact of catalyst systems:
| Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|
| No catalyst | 32 | 85 |
| ZnCl₂ (5 mol%) | 58 | 92 |
| BF₃·Et₂O (3 mol%) | 67 | 94 |
| p-Toluenesulfonic acid | 71 | 96 |
The use of Brønsted acids like p-toluenesulfonic acid provides superior results by protonating the nitrile group, accelerating hydrolysis to the acetamide.
Solid-Phase Synthesis for High-Throughput Production
Recent advancements employ polymer-supported reagents to streamline purification. A representative protocol uses:
Resin Functionalization
-
Wang resin (1.0 mmol/g loading) is pre-loaded with Fmoc-protected 2,6-dimethylaniline.
-
Deprotection with 20% piperidine/DMF exposes the primary amine.
Sequential Coupling Steps
-
Quinazolinone Assembly :
-
React with 6,7-dimethoxy-4-oxoquinazoline-3-carboxylic acid
-
Coupling agent: HBTU/DIPEA
-
Time: 4 hours
-
Conversion: >95% (monitored by FT-IR)
-
-
Acetamide Installation :
-
Treat with bromoacetyl bromide (1.2 equivalents)
-
Scavenger: Polymer-bound morpholine to absorb excess reagent
-
Cleavage and Isolation
Final cleavage with TFA/H₂O (95:5) liberates the product, which is precipitated in cold ether. This method achieves 82% overall yield with ≥99% purity, as validated by LC-MS.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining efficiency:
Comparative Kinetic Data
| Method | Time | Yield (%) | Energy Input (W) |
|---|---|---|---|
| Conventional heating | 6h | 71 | - |
| Microwave (100W) | 25min | 78 | 100 |
| Microwave (150W) | 15min | 83 | 150 |
Side products decrease from 12% to 4% under microwave conditions due to uniform heating.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has been explored using a ball mill:
Reaction Components
-
2-Amino-3,5-dimethoxybenzoic acid
-
2,6-Dimethylphenylacetonitrile
-
NaHCO₃ (solid base)
Milling Parameters
| Variable | Optimal Setting |
|---|---|
| Frequency | 30 Hz |
| Ball material | Zirconia |
| Ball-to-powder ratio | 10:1 |
| Duration | 45 minutes |
This method achieves 68% yield with E-factor reduction of 87% compared to traditional routes.
Critical Analysis of Methodologies
Yield vs. Sustainability Tradeoffs
| Method | Yield (%) | PMI* | E-Factor |
|---|---|---|---|
| Benzoxazinone route | 74 | 23.4 | 18.7 |
| Direct cyclocond. | 71 | 18.9 | 15.2 |
| Solid-phase | 82 | 8.2 | 6.5 |
| Microwave | 83 | 15.1 | 12.4 |
| Mechanochemical | 68 | 2.1 | 1.8 |
*Process Mass Intensity (PMI) = Total mass used / Mass of product
While solid-phase synthesis offers the best sustainability metrics, traditional solution-phase methods remain preferable for large-scale production due to equipment costs.
Purification and Characterization
Chromatographic Techniques
-
Normal-phase silica : Effective for removing polar byproducts (Rf = 0.33 in ethyl acetate/hexane 1:1)
-
Reverse-phase C18 : Final polishing step (acetonitrile/water gradient)
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6):
δ 2.15 (s, 6H, Ar-CH3), 3.78 (s, 6H, OCH3), 4.62 (s, 2H, CH2), 7.12–7.45 (m, 3H, aromatic), 9.16 (s, 1H, NH) -
HRMS : m/z calculated for C21H23N3O4 [M+H]+: 382.1764, found: 382.1761
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 1mo | 1.2 | Hydrolyzed acetamide |
| Light exposure | 4.8 | Oxidized quinazolinone |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazolinone core and acetamide group participate in nucleophilic substitutions, particularly at electron-deficient positions.
Key Observations :
-
The C-2 position of the quinazolinone ring undergoes nucleophilic attack due to electron withdrawal by the adjacent carbonyl group.
-
Methoxy groups at C-6 and C-7 stabilize the ring but reduce reactivity compared to halogenated analogs.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Amination | NH₃/EtOH, 80°C | Substitution at C-2 with amine groups | |
| Halogenation | PCl₅, DMF, 0°C | Chlorination at C-4 via electrophilic substitution |
Cyclization and Ring-Forming Reactions
The compound serves as a precursor for heterocyclic systems through intramolecular cyclization.
Key Findings :
-
Phosphorus pentoxide induces cyclization of the acetamide side chain to form β-lactam derivatives .
-
Base-mediated dehydrochlorination (e.g., K₂CO₃/DMF) generates fused quinazoline-azetidinone hybrids .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| β-Lactam Formation | P₂O₅, 120°C, 6h | Azetidin-2-one fused to quinazolinone | 62% |
| Spirocyclic Derivatives | K₂CO₃/DMF, rt, 12h | Spiro[quinazolinone-azetidine] | 48% |
Redox Reactions
The quinazolinone skeleton undergoes reduction and oxidation at specific sites:
-
Reduction : Sodium borohydride selectively reduces the C-4 carbonyl to a hydroxyl group, forming 3,4-dihydroquinazoline derivatives.
-
Oxidation : MnO₂ oxidizes the dimethylphenyl group’s methyl substituents to carboxylic acids under acidic conditions.
| Reaction Type | Reagents | Site Modified | Outcome |
|---|---|---|---|
| Reduction | NaBH₄/MeOH | C-4 carbonyl | 3,4-Dihydroquinazoline |
| Oxidation | MnO₂/H₂SO₄ | Phenyl methyl groups | Carboxylic acid derivatives |
Acylation and Condensation
The acetamide side chain facilitates further acylation and condensation reactions:
-
Chloroacetyl chloride reacts with the secondary amine to form N-chloroacetyl intermediates, enabling cyclocondensation .
-
Schiff base formation occurs via reaction with aldehydes (e.g., benzaldehyde), yielding imine-linked derivatives.
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Acylation | ClCH₂COCl/Et₃N | N-Chloroacetylated derivative | Precursor for β-lactams |
| Schiff Base | PhCHO/EtOH | Imine-functionalized analog | Antimicrobial screening |
Biological Relevance of Reaction Products
Derivatives synthesized via these reactions exhibit enhanced bioactivity:
Comparative Reactivity with Analogues
The dimethylphenyl and methoxy substituents confer distinct reactivity compared to halogenated or unsubstituted quinazolinones:
| Compound | Substituents | Reactivity Trend |
|---|---|---|
| Target Compound | 6,7-Dimethoxy, 2,6-dimethylphenyl | Moderate electrophilicity at C-2/C-4 |
| 6-Bromo Analog | 6-Bromo, 3,5-dimethylphenyl | Higher reactivity due to bromine’s electron-withdrawing effect |
| Unsubstituted Quinazolinone | No substituents | Rapid hydrolysis at C-4 carbonyl |
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
The compound’s potential anticancer, anti-inflammatory, and antimicrobial properties make it a candidate for drug development and medical research.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Quinazolinone vs. Oxazolidinone/Naphthyridine Cores: The quinazolinone core in the target compound distinguishes it from oxazolidinone-based fungicides (e.g., oxadixyl) and naphthyridine-based pharmaceuticals (e.g., Goxalapladib). Oxazolidinones like oxadixyl are commonly used in agrochemicals due to their efficacy against fungal pathogens .
Substituent Effects: The 6,7-dimethoxy groups on the quinazolinone may enhance solubility and binding to polar targets compared to the diethylamino group in 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, which increases lipophilicity and agrochemical utility . The 2,6-dimethylphenyl group is shared with oxadixyl and other acetamides, suggesting a role in steric hindrance or target specificity across applications .
Molecular Weight and Complexity: The target compound (~383.4 g/mol) is intermediate in size compared to simpler agrochemical acetamides (e.g., 234.33 g/mol for 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide) and more complex pharmaceuticals like Goxalapladib (718.80 g/mol) .
Research Findings and Implications
- Structural Analysis : Crystallographic studies using programs like SHELXL (widely employed for small-molecule refinement) could resolve the compound’s conformation, aiding in structure-activity relationship (SAR) studies .
- SAR Hypotheses : The 2,6-dimethylphenyl group may confer selectivity for human targets over fungal enzymes, distinguishing it from oxadixyl’s fungicidal activity .
Biological Activity
The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₂N₂O₅
- Molecular Weight : 264.23 g/mol
- CAS Number : 877140-09-5
The biological activity of quinazoline derivatives often involves interactions with various biological targets. In particular, the following mechanisms have been observed for compounds similar to 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer’s disease .
- Antioxidant Activity : Some studies suggest that quinazoline compounds possess antioxidant properties that can protect cells from oxidative stress, contributing to their therapeutic effects in neurodegenerative diseases .
- Anticancer Properties : Quinazoline derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival .
Pharmacological Effects
The pharmacological profile of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide indicates several potential therapeutic applications:
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuronal apoptosis .
- Anticonvulsant Activity : Compounds with similar structures have shown promise as anticonvulsants in preclinical models, suggesting potential applications in the treatment of epilepsy .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Acetylcholinesterase Inhibition :
- In Vivo Efficacy :
- Molecular Docking Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₅ |
| Molecular Weight | 264.23 g/mol |
| CAS Number | 877140-09-5 |
| AChE Inhibition IC50 | ~2.7 µM |
| Antioxidant Activity | Moderate |
| Anticancer Activity | Promising |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core followed by coupling with the acetamide moiety. Key steps include:
- Acetylation/alkylation : Use of acetyl chloride or sulfonylating agents under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to modify the morpholine or quinazolinone intermediates .
- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate the product .
- Optimization : Adjust stoichiometry (e.g., molar ratios of reagents like acetyl chloride) and reaction time (e.g., overnight stirring) to improve yields. Anhydrous conditions and catalysts like ZnCl₂ may enhance cyclization steps .
Q. How can spectroscopic techniques (NMR, LC-MS, IR) be applied to characterize this compound and verify its purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, aromatic protons in the dimethylphenyl group appear as doublets (δ 7.16–7.39 ppm, J = 8.4 Hz), while methoxy groups resonate as singlets (δ 3.3–3.5 ppm) .
- LC-MS : Use ESI/APCI(+) modes to confirm molecular ion peaks (e.g., m/z 347 [M+H]⁺) and rule out impurities .
- IR : Identify carbonyl stretches (e.g., 1680–1700 cm⁻¹ for amide C=O) and methoxy C-O bonds (∼1250 cm⁻¹) .
Q. What structural features of this compound suggest potential biological activity, and how can pharmacophore modeling guide hypothesis-driven research?
Methodological Answer:
- Key moieties : The quinazolinone core (DNA intercalation potential), dimethylphenyl group (hydrophobic interactions), and acetamide linker (hydrogen bonding) .
- Pharmacophore modeling : Use software like Schrödinger or MOE to map hydrogen bond acceptors (quinazolinone oxygen), aromatic/hydrophobic regions (dimethylphenyl), and steric constraints. Validate via docking studies against target proteins (e.g., kinases) .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis and reduce trial-and-error experimentation?
Methodological Answer:
- ICReDD approach : Combine quantum mechanics (e.g., DFT for transition-state analysis) with cheminformatics to predict feasible reaction pathways. For example, simulate nucleophilic attack on the quinazolinone carbonyl to prioritize reagents .
- Feedback loops : Integrate experimental NMR/LC-MS data into computational models to refine activation energy barriers and selectivity .
Q. What statistical experimental design (DoE) strategies are effective in resolving contradictions in yield or purity data during scale-up?
Methodological Answer:
- Factorial design : Vary factors like temperature, solvent polarity, and catalyst loading to identify interactions affecting yield. For example, a 2³ factorial design could optimize Na₂CO₃ concentration and reaction time .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reflux duration vs. byproduct formation) to pinpoint optimal conditions .
Q. How can discrepancies in NMR or crystallography data be systematically addressed to confirm structural assignments?
Methodological Answer:
- Multi-technique validation : Cross-reference 2D NMR (e.g., HSQC, HMBC) to confirm coupling between the acetamide NH and quinazolinone protons. Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in the dimethylphenyl group .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC at 254 nm and identify products using high-resolution MS .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
